2-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine 2-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843366
InChI: InChI=1S/C13H21N3O/c1-2-7-14-12(3-1)13-4-8-15-16(13)11-5-9-17-10-6-11/h4,8,11-12,14H,1-3,5-7,9-10H2
SMILES:
Molecular Formula: C13H21N3O
Molecular Weight: 235.33 g/mol

2-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15843366

Molecular Formula: C13H21N3O

Molecular Weight: 235.33 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine -

Specification

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
IUPAC Name 2-[2-(oxan-4-yl)pyrazol-3-yl]piperidine
Standard InChI InChI=1S/C13H21N3O/c1-2-7-14-12(3-1)13-4-8-15-16(13)11-5-9-17-10-6-11/h4,8,11-12,14H,1-3,5-7,9-10H2
Standard InChI Key LZNYQUBLQSZDNI-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=CC=NN2C3CCOCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct heterocyclic components:

  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom, contributing to basicity and potential hydrogen bonding.

  • Pyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and coordination chemistry.

  • Tetrahydro-2H-pyran Group: A six-membered oxygen-containing ring, providing steric bulk and influencing solubility.

The pyrazole ring is substituted at the 5-position with the tetrahydro-2H-pyran group and at the 1-position with the piperidine ring. This arrangement creates a three-dimensional structure capable of diverse molecular interactions.

Physicochemical Characteristics

  • Molecular Formula: C13H21N3O\text{C}_{13}\text{H}_{21}\text{N}_3\text{O}

  • Molecular Weight: 235.33 g/mol

  • IUPAC Name: 2-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine

  • SMILES: C1CNCCC1C2=CC=NN2C3CCOCC3 .

The compound’s logP value (estimated at ~1.07) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its topological polar surface area (TPSA) of 47.28 Ų indicates potential for blood-brain barrier penetration .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine typically proceeds via sequential functionalization:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic conditions.

  • Tetrahydro-2H-pyran Attachment: Nucleophilic substitution or coupling reactions to introduce the oxygenated ring.

  • Piperidine Incorporation: Buchwald-Hartwig amination or Ullmann coupling to link the piperidine ring.

While specific catalysts and solvents remain proprietary, analogous syntheses employ palladium catalysts for cross-coupling and polar aprotic solvents like DMF to enhance yields.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the pyrazole 5-position requires careful control of reaction conditions.

  • Steric Hindrance: The tetrahydro-2H-pyran group may impede coupling reactions, necessitating elevated temperatures.

Comparative Analysis with Structural Analogs

Compound NamePiperidine PositionPyrazole PositionKey Structural DifferencePotential Application
Target Compound25Pyran at pyrazole 1-positionNeuroscience
4-(1-(Pyran-4-yl)-4-pyrazolyl)piperidine 44Pyrazole substitution at 4-positionMaterial science
4-(1-(Pyran-4-yl)-5-pyrazolyl)piperidine 45Piperidine substitution at 4-positionKinase inhibition

The target compound’s 2-piperidine substitution confers distinct conformational flexibility compared to 4-substituted analogs, potentially enhancing receptor binding .

Applications in Research and Development

Drug Discovery

  • Lead Optimization: Modifications to the pyran or piperidine groups could enhance selectivity for neurological targets.

  • Prodrug Development: Esterification of the piperidine nitrogen may improve bioavailability.

Chemical Biology

  • Probe Synthesis: Radiolabeled versions (e.g., 14C^{14}\text{C}) could map drug-target interactions.

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